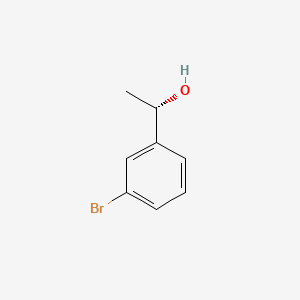

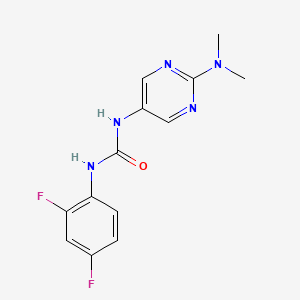

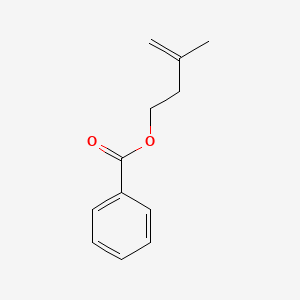

![molecular formula C22H26N2O2 B2719661 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008253-78-8](/img/structure/B2719661.png)

4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-Butylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It has a molecular weight of 196.67 . It’s used in the synthesis of various other compounds .

Molecular Structure Analysis

The molecular structure of 4-tert-Butylbenzoyl chloride consists of a benzoyl group attached to a tert-butyl group . The SMILES string representation isCC(C)(C)c1ccc(cc1)C(Cl)=O . Chemical Reactions Analysis

4-tert-Butylbenzoyl chloride is used in Friedel-Crafts acylation with mesitylene . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .Physical And Chemical Properties Analysis

4-tert-Butylbenzoyl chloride is a liquid at room temperature with a density of 1.007 g/mL at 25 °C. It has a boiling point of 135 °C at 20 mmHg .Scientific Research Applications

Synthesis and Catalytic Applications

The research on the synthesis of quinoxaline derivatives, including those related to 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone, shows significant interest in their catalytic applications. For instance, the study by Imamoto et al. (2012) discusses the preparation of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients Imamoto et al., 2012.

Anticancer Activity

The anticancer activity of quinoxaline derivatives is another area of intense study. Zarranz et al. (2004) synthesized a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives and evaluated their in vitro antitumor activity. The study found that certain derivatives exhibited significant anticancer activity, pointing to the potential of quinoxaline derivatives in chemotherapeutic treatments Zarranz et al., 2004.

Green Chemistry and Sustainable Synthesis

In the realm of green chemistry, innovative synthesis methods for quinoxaline derivatives are explored to minimize environmental impact. Petronijević et al. (2017) presented an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, demonstrating a sustainable approach to synthesizing these compounds Petronijević et al., 2017.

Antimicrobial Properties

The study of antimicrobial properties of quinoxaline derivatives reveals their potential as novel antimicrobial agents. Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline N,N-dioxide and some derivatives against bacterial and yeast strains, finding that these compounds showed promising antimicrobial activity, which suggests their potential use in developing new antimicrobial drugs Vieira et al., 2014.

Photophysical Properties and Application in Sensing

The photophysical properties of quinoxalin-2(1H)-ones, including derivatives related to the chemical compound , have been explored for their application in sensing technologies. Renault et al. (2017) investigated the photophysical properties of selected 3-benzoylquinoxalin-2-ones and their potential as chemoprobes for the specific detection of hydrogen sulfide, showcasing the versatility of quinoxaline derivatives in sensor development Renault et al., 2017.

Safety and Hazards

properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-5-8-19-20(25)23-17-9-6-7-10-18(17)24(19)21(26)15-11-13-16(14-12-15)22(2,3)4/h6-7,9-14,19H,5,8H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULWXROOXRHOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

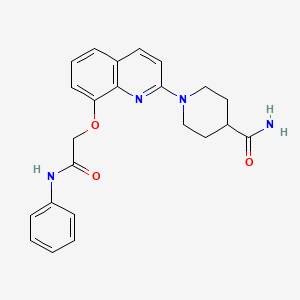

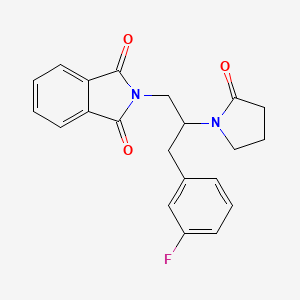

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)

![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)